Pentylnitrit

Übersicht

Beschreibung

Amylnitrit ist eine chemische Verbindung mit der Formel C5H11ONO. Es ist ein Nitritester von Isoamylalkohol und bekannt für seine gefäßerweiternden Eigenschaften. Amylnitrit wurde medizinisch zur Behandlung von Herzerkrankungen wie Angina und als Gegenmittel bei Cyanidvergiftung eingesetzt. Es ist auch für seine Freizeitnutzung aufgrund seiner psychoaktiven Wirkungen bekannt .

Herstellungsmethoden

Amylnitrit kann durch Veresterung von Isoamylalkohol mit Salpetriger Säure synthetisiert werden. Die Reaktion beinhaltet die tropfenweise Zugabe von konzentrierter Schwefelsäure zu einer gekühlten Mischung aus einer wässrigen Natriumnitritlösung und Isoamylalkohol. Die intermediäre Bildung von Stickstoffdioxid und Stickstoffoxid wandelt den Alkohol dann in Amylnitrit um, das aufgrund seiner geringen Dichte aus dem Reaktionsgemisch abgetrennt werden kann .

Wissenschaftliche Forschungsanwendungen

Amylnitrit hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere in der Sandmeyer-Reaktion.

Biologie und Medizin: Amylnitrit wird medizinisch zur Behandlung von Herzerkrankungen wie Angina und zur Behandlung von Cyanidvergiftungen eingesetzt.

Industrie: Es wird in industriellen Anwendungen als Reinigungsmittel und Lösungsmittel verwendet.

Wirkmechanismus

Amylnitrit wirkt als Vasodilatator, indem es Stickstoffmonoxid freisetzt, das die Entspannung der unwillkürlichen Muskulatur, insbesondere der Blutgefäßwände, signalisiert. Dies führt zur Erweiterung der Blutgefäße und einer anschließenden Senkung des Blutdrucks. Als Gegenmittel bei Cyanidvergiftung fördert Amylnitrit die Bildung von Methämoglobin, das an Cyanid bindet und ungiftiges Cyanmethämoglobin bildet .

Wirkmechanismus

Target of Action

The primary target of pentyl nitrite is the cardiovascular system, specifically the blood vessels . It acts as a potent vasodilator, expanding blood vessels and lowering blood pressure . It also targets the involuntary muscles, signaling for their relaxation .

Mode of Action

Pentyl nitrite interacts with its targets by functioning as a source of nitric oxide . This nitric oxide signals for the relaxation of the involuntary muscles, particularly the blood vessel walls and the anal sphincter . This results in a decrease in systemic and pulmonary arterial pressure (afterload) and a decrease in cardiac output due to peripheral vasodilation . As an antidote to cyanide poisoning, pentyl nitrite promotes the formation of methemoglobin, which combines with cyanide to form non-toxic cyanmethemoglobin .

Biochemical Pathways

Pentyl nitrite affects the nitrate-nitrite-nitric oxide pathway . In this pathway, nitrate is reduced to nitrite, which can then be further reduced to nitric oxide . Nitric oxide is a signaling molecule involved in several physiological processes, including the regulation of blood flow and cell metabolism .

Pharmacokinetics

The pharmacokinetics of pentyl nitrite involve rapid absorption through the pulmonary alveoli, with therapeutic effects manifesting within one minute after inhalation . .

Result of Action

The action of pentyl nitrite results in molecular and cellular effects such as hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles . These effects are related to the pharmacological activity of pentyl nitrite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pentyl nitrite. For instance, the presence of sulfide can result in significantly lower denitrification rates . Additionally, the pH of the environment can influence the equilibrium between the nitrite and nitrous acid forms of pentyl nitrite .

Biochemische Analyse

Biochemical Properties

Amyl nitrite acts as a potent vasodilator by releasing nitric oxide (NO), which signals the relaxation of smooth muscles . This compound interacts with various enzymes and proteins, including guanylate cyclase, which is activated by nitric oxide. The activation of guanylate cyclase leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation . Amyl nitrite also interacts with hemoglobin, oxidizing it to methemoglobin, which can sequester cyanide ions in cases of cyanide poisoning .

Cellular Effects

Amyl nitrite influences various cellular processes by acting as a source of nitric oxide. This compound causes vasodilation by relaxing the smooth muscles of blood vessels, leading to a decrease in blood pressure . It also affects cell signaling pathways by increasing the levels of cGMP, which can influence gene expression and cellular metabolism . Additionally, amyl nitrite can cause cellular changes that lead to conditions such as methemoglobinemia and maculopathy .

Molecular Mechanism

The molecular mechanism of amyl nitrite involves the release of nitric oxide, which activates guanylate cyclase in smooth muscle cells . This activation increases cGMP levels, leading to the relaxation of smooth muscles and vasodilation . Amyl nitrite also promotes the formation of methemoglobin, which can bind to cyanide ions and neutralize their toxic effects . The compound’s ability to release nitric oxide is crucial for its vasodilatory and antianginal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amyl nitrite are observed to be rapid and short-lived. Upon inhalation, amyl nitrite causes an immediate dilation of blood vessels and an increase in heart rate . Prolonged exposure can lead to the paralysis of cerebral vessels, indicating potential long-term effects on vascular function . The stability and degradation of amyl nitrite in laboratory settings are influenced by factors such as temperature and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of amyl nitrite vary with dosage. At therapeutic doses, amyl nitrite acts as a vasodilator and can be used to treat conditions such as angina . At high doses, it can cause adverse effects such as methemoglobinemia, hypotension, and cardiovascular collapse . The threshold for toxic effects in animal models is influenced by factors such as the route of administration and the duration of exposure .

Metabolic Pathways

Amyl nitrite is metabolized rapidly in the liver through hydrolytic denitration . Approximately one-third of the inhaled amyl nitrite is excreted in the urine . The compound’s metabolism involves the conversion of nitric oxide to nitrate and nitrite, which are then excreted by the kidneys . The metabolic pathways of amyl nitrite are crucial for its rapid onset and short duration of action .

Transport and Distribution

Amyl nitrite is rapidly absorbed through the pulmonary alveoli upon inhalation . It is distributed throughout the body, with a significant portion being metabolized in the liver . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily . The transport and distribution of amyl nitrite are essential for its rapid therapeutic effects .

Subcellular Localization

Amyl nitrite exerts its effects primarily in the smooth muscle cells of blood vessels . The compound’s ability to release nitric oxide leads to the activation of guanylate cyclase in the cytoplasm, resulting in increased cGMP levels and smooth muscle relaxation . The subcellular localization of amyl nitrite is crucial for its vasodilatory and antianginal effects .

Vorbereitungsmethoden

Amyl nitrite can be synthesized through the esterification of isoamyl alcohol with nitrous acid. The reaction involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of an aqueous sodium nitrite solution and isoamyl alcohol. The intermediate formation of nitrogen dioxide and nitric oxide then converts the alcohol to amyl nitrite, which can be separated from the reaction mixture due to its low density .

Analyse Chemischer Reaktionen

Amylnitrit unterliegt verschiedenen Arten von chemischen Reaktionen:

Zersetzung: In Gegenwart einer Base zersetzt sich Amylnitrit unter Bildung von Isoamylalkohol und Natriumnitrit.

Reaktion mit Carbanionen: Amylnitrit reagiert mit Carbanionen unter Bildung von Oximen.

Vergleich Mit ähnlichen Verbindungen

Amylnitrit gehört zu einer Gruppe von Chemikalien, die als Alkylnitrite bekannt sind. Zu den ähnlichen Verbindungen gehören:

- Isopropylnitrit

- Pentylnitrit

- Isothis compound

- Butylnitrit

- Isobutylnitrit

Diese Verbindungen haben ähnliche gefäßerweiternde Eigenschaften und werden für ähnliche medizinische und Freizeitzwecke verwendet. Amylnitrit ist einzigartig in seiner speziellen Verwendung als Gegenmittel bei Cyanidvergiftungen und seiner historischen Bedeutung in medizinischen Behandlungen .

Eigenschaften

IUPAC Name |

pentyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDTZUBPSYWZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

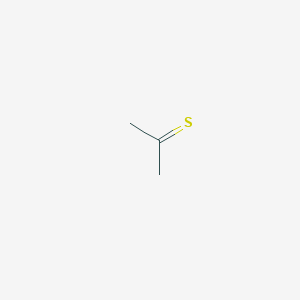

Canonical SMILES |

CCCCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ONO, C5H11NO2 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024522 | |

| Record name | Pentyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Liquid | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

219 °F at 760 mmHg (NTP, 1992), 104.5 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992) | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992), Slightly soluble in water, Almost insoluble in water, Miscible with ethanol, ethyl ether, 3.97e+00 g/L | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amyl Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8817 g/cu cm at 20 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 3.97 mm Hg at 25 °C | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Amyl nitrite's antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation. Amyl nitrite is a source of nitric oxide, which accounts for the mechanism described above. As an antidote (to cyanide poisoning), amyl nitrite promotes formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin. | |

| Record name | Amyl Nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Yellowish liquid, Clear, yellowish liquid | |

CAS No. |

463-04-7, 8017-89-8 | |

| Record name | AMYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/139 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl Nitrite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2HUX79FYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Amyl nitrite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amyl Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

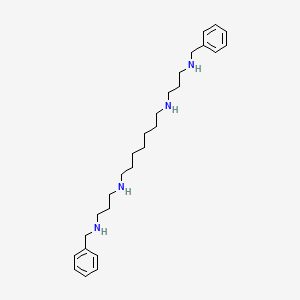

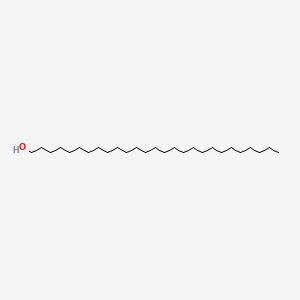

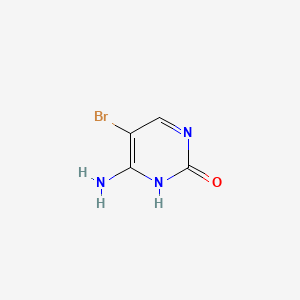

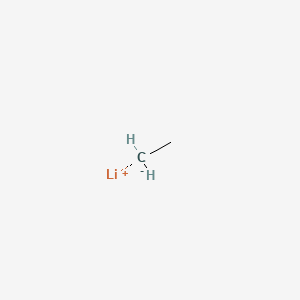

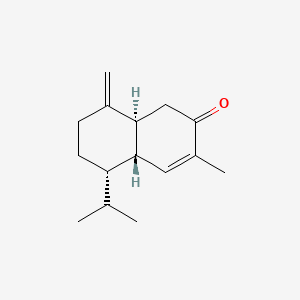

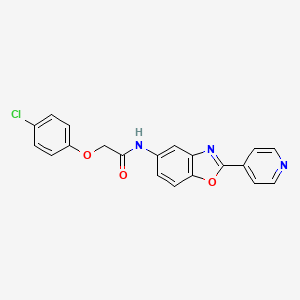

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,5-diethoxy-4-(1-tetrazolyl)phenyl]sulfonyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B1215247.png)

![1-[1-(1-Cyclopentyl-5-tetrazolyl)-2-methylpropyl]-4-(2-fluorophenyl)piperazine](/img/structure/B1215249.png)

![6,7-dimethyl-N-pyridin-3-yl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide](/img/structure/B1215250.png)